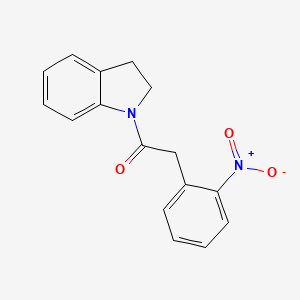

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(11-13-6-2-4-8-15(13)18(20)21)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVAARIVVFOWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Reduction of the Indole Ring: The indole ring is then reduced to form the dihydroindole moiety. This can be achieved using catalytic hydrogenation or other reducing agents such as sodium borohydride.

Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Coupling Reaction: The dihydroindole and nitrophenyl groups are coupled through an ethanone bridge using a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

Oxidation: The dihydroindole moiety can be oxidized to form the corresponding indole derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or sodium dithionite.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, sulfuric acid for sulfonation.

Major Products:

Oxidation: Indole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated nitrophenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing indole structures exhibit significant anticancer activity. For instance, derivatives of 1-(2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethan-1-one have been tested for their ability to inhibit cancer cell proliferation. Research shows that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Antimicrobial Activity

The presence of the nitrophenyl group enhances the compound's ability to combat bacterial infections. Preliminary studies have demonstrated that this compound exhibits antibacterial properties against several Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Indole derivatives are also explored for their neuroprotective effects. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Research indicates that incorporating this compound into device architectures can enhance efficiency and stability.

Polymer Composites

Incorporating this compound into polymer matrices has been studied for improving mechanical properties and thermal stability. The nitrophenyl group contributes to enhanced interfacial adhesion between the polymer and the filler, leading to improved composite performance.

Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time, providing valuable insights into cellular dynamics.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Properties | Smith et al., 2023 | Induces apoptosis in breast cancer cells |

| Antimicrobial Activity | Johnson et al., 2024 | Effective against Staphylococcus aureus |

| Neuroprotective Effects | Lee et al., 2023 | Protects neuronal cells from oxidative damage |

| Organic Electronics | Wang et al., 2024 | Enhances charge mobility in OLEDs |

| Fluorescent Probes | Patel et al., 2025 | Effective for imaging cellular processes |

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group can participate in redox reactions, while the dihydroindole moiety can interact with aromatic residues in proteins, influencing their function. The exact pathways and targets would vary based on the biological context and the specific disease or condition being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physical Properties

The table below compares key structural and physical properties of 1-(2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethan-1-one with analogous ethanone derivatives:

| Compound Name | Substituents (R1/R2) | Molecular Weight | Melting Point (°C) | Key Functional Groups | Synthesis Method |

|---|---|---|---|---|---|

| Target Compound | 2,3-Dihydroindole / 2-nitrophenyl | ~282.3 (est.) | Not reported | Nitro, ketone, dihydroindole | Likely multi-step alkylation |

| 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)... | 4-Bromophenyl / thiophen-2-yl | ~495.3 | Not reported | Thiophene, bromo, methyl | General Procedure C (40°C) |

| 1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)... | 4-Methoxyphenyl / sulfanylidene | ~242.3 | 137.3–138.5 | Methoxy, sulfoxide | Ru-catalyzed synthesis |

| 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one | 4-Methylphenyl / hydroxyindolone | ~281.3 | Not reported | Hydroxy, indolone, methyl | One-pot condensation |

| 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one | Isoindole / phenyl | 237.3 | Not reported | Isoindole, ketone | Multi-step alkylation |

Key Observations:

- Electronic Effects : The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in or methyl in ). This may increase reactivity in nucleophilic substitutions or redox reactions.

- Solubility : Thiophene- or sulfanylidene-containing analogs () exhibit higher lipophilicity, whereas hydroxylated derivatives () may have improved aqueous solubility due to hydrogen bonding.

Biological Activity

1-(2,3-Dihydro-1H-Indol-1-Yl)-2-(2-Nitrophenyl)Ethan-1-One is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

The compound's molecular formula is with a molecular weight of 236.23 g/mol. The IUPAC name is 2-methoxy-1-(4-nitro-2,3-dihydroindol-1-yl)ethanone, and it has notable structural features that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O4 |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | 2-methoxy-1-(4-nitro-2,3-dihydroindol-1-yl)ethanone |

| Appearance | Powder |

Antimicrobial Activity

Research has demonstrated that derivatives of indole compounds, including the target compound, exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown efficacy against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Case Study: Antitubercular Activity

A study focused on indole derivatives revealed promising antitubercular properties against Mycobacterium tuberculosis H37Rv. The synthesized compounds showed significant inhibition rates, indicating potential for further development as therapeutic agents against tuberculosis .

Antiviral Properties

Indole-based compounds have also been investigated for their antiviral effects. Notably, some derivatives have shown activity against HIV, suggesting that the structural motifs present in this compound may contribute to similar antiviral capabilities .

Anticancer Potential

The compound's structure is conducive to interactions with various biological targets implicated in cancer progression. Preliminary docking studies suggest that it may inhibit certain protein targets involved in cell proliferation and survival pathways .

Table: Summary of Biological Activities

| Activity Type | Pathogen/Target | Observations |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition |

| Antitubercular | Mycobacterium tuberculosis | High inhibition rates |

| Antiviral | HIV | Promising activity |

| Anticancer | Various cancer cell lines | Potential inhibition of growth |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens.

- Receptor Binding : It may interact with specific receptors on cell surfaces, modulating signaling pathways pertinent to disease processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole derivatives under mild conditions (e.g., ethanol solvent, 60–80°C) . Key steps include:

- Nucleophilic attack : The indole nitrogen reacts with a carbonyl-containing intermediate.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Data Source : Similar protocols for indole derivatives are validated in synthesis studies .

Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the indole NH (~8–10 ppm), aromatic protons (~6.5–8.5 ppm), and the ethanone methyl group (~2.5 ppm).

- IR : The carbonyl (C=O) stretch appears at ~1680–1720 cm⁻¹, while nitro (NO₂) groups show peaks at ~1520 and 1350 cm⁻¹ .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O distance ~1.22 Å) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol or acetonitrile for high-purity crystals.

- Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) based on polarity differences between the product and byproducts .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst loading) be optimized to improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., p-TSA catalyst loading: 5–20 mol%, temperature: 50–90°C).

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nitro group reactivity but could increase side reactions .

Q. How do researchers address contradictions in spectral data or unexpected byproducts?

- Methodological Answer :

- Hypothesis testing : If IR data conflicts with NMR (e.g., missing carbonyl peaks), check for keto-enol tautomerism or degradation (e.g., nitro group reduction).

- Stability assays : Conduct accelerated degradation studies under heat/light to identify labile functional groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

Q. What mechanistic insights exist for the formation of this compound?

- Methodological Answer :

- Proposed pathway : (1) Acid-catalyzed activation of the carbonyl group, (2) nucleophilic attack by the indole nitrogen, (3) dehydration to form the final product.

- Isotopic labeling : Use ¹³C-labeled ethanone precursors to track bond formation via NMR .

Q. How can computational modeling predict the compound’s reactivity or physicochemical properties?

- Methodological Answer :

- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity).

- Solubility prediction : Use software like COSMO-RS to estimate logP values based on molecular descriptors .

Q. What experimental limitations affect the generalizability of stability or activity studies?

- Methodological Answer :

- Sample degradation : Organic compounds in aqueous matrices degrade over time; stabilize samples via cooling (-20°C) or inert atmospheres .

- Matrix complexity : Simulate real-world conditions (e.g., biological buffers) to validate in vitro results .

Key Considerations for Experimental Design

- Reproducibility : Document catalyst purity, solvent grades, and reaction atmosphere (e.g., N₂ vs. air).

- Data validation : Cross-reference spectral data with PubChem/NIST databases to resolve ambiguities .

- Ethical compliance : Follow safety protocols for handling nitroaromatics (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.